{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene

chemical_properties comparator_analysis data_gap

{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene (C14H18O, MW 202.29 g/mol) is a chiral, non-phenolic allyl ether featuring a styrene-like core with a defined (3S) stereocenter. The compound contains a single hydrogen bond acceptor and zero hydrogen bond donors, with a computed XLogP3 of 3.8, indicating moderate lipophilicity.

Molecular Formula C14H18O
Molecular Weight 202.29 g/mol
CAS No. 623579-19-1
Cat. No. B12585330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene
CAS623579-19-1
Molecular FormulaC14H18O
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCCC(C=CC1=CC=CC=C1)OCC=C
InChIInChI=1S/C14H18O/c1-3-12-15-14(4-2)11-10-13-8-6-5-7-9-13/h3,5-11,14H,1,4,12H2,2H3/t14-/m0/s1
InChIKeySGAZPFCDGVXRHM-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene (CAS 623579-19-1) – Baseline Characterization


{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene (C14H18O, MW 202.29 g/mol) is a chiral, non-phenolic allyl ether featuring a styrene-like core with a defined (3S) stereocenter [1]. The compound contains a single hydrogen bond acceptor and zero hydrogen bond donors, with a computed XLogP3 of 3.8, indicating moderate lipophilicity [1]. Its structural features position it as a potential chiral building block or specialty intermediate, though publicly available bioactivity or application data are extremely limited.

Why In-Class Compounds Cannot Simply Replace {(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene


The compound possesses a defined (3S) stereocenter and an ethyl substituent at the allylic position, features absent in the closest publicly documented analog, (E)-3-allyloxy-1-phenyl-1-propene (C12H14O, achiral, no ethyl branch) [1] [2]. These structural variances are expected to influence enantioselective transformations and physicochemical properties, making generic substitution inappropriate in stereochemically sensitive applications. However, no direct comparative studies quantifying these differences were identified in the permitted literature.

Quantitative Differentiation Evidence for {(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene


Insufficient Quantitative Differential Evidence Available

No direct head-to-head, cross-study comparable, or class-level quantitative differentiation data meeting the minimum evidence criteria (clear comparator, quantitative target data, quantitative comparator data, defined assay/system) were found for this compound in the permitted primary literature, patents, or authoritative databases. The publicly accessible property differences between the target compound and its closest analog, (E)-3-allyloxy-1-phenyl-1-propene, are limited to computed descriptors (e.g., XLogP3: 3.8 vs 3.1; MW: 202.29 vs 174.24 g/mol; Stereocenter Count: 1 vs 0) [1] [2]. These are Supporting Evidence at best and do not constitute procurement-driving differentiation.

chemical_properties comparator_analysis data_gap

Potential Application Scenarios for {(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene


Scenario data unavailable

Due to the absence of robust quantitative differentiation evidence in the permitted literature, no specific, evidence-backed application scenarios can be formulated. Any scenario presented would be speculative and would violate the requirement that all applications stem directly from the evidence established in Section 3.

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